Physicochemical properties of 4-fluoro-N,N-diisopropylbenzamide
Physicochemical properties of 4-fluoro-N,N-diisopropylbenzamide
An In-depth Technical Guide to the Physicochemical Properties of 4-fluoro-N,N-diisopropylbenzamide
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-fluoro-N,N-diisopropylbenzamide (CAS No: 79606-44-3). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established analytical methodologies. While specific experimental values for this compound are not widely published, this guide offers detailed, field-proven protocols for their determination, grounded in authoritative principles. We delve into the compound's identity, its key properties including melting point and solubility, and the strategic importance of its fluorinated structure in modern synthesis.
Introduction: The Strategic Role of a Fluorinated Benzamide
4-fluoro-N,N-diisopropylbenzamide is a synthetic intermediate whose value is intrinsically linked to the strategic incorporation of fluorine in bioactive molecules.[1] The presence of a fluorine atom on the aromatic ring can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[2][3] These alterations are often pivotal in enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This compound serves as a crucial building block in the synthesis of pharmaceuticals, particularly kinase inhibitors and other targeted therapies, as well as in the development of novel agrochemicals.[1] Its structure is amenable to further functionalization through cross-coupling reactions, making it a versatile component in complex synthetic pathways.[1] This guide aims to equip researchers with the foundational knowledge and practical methodologies required to fully characterize and utilize this important chemical entity.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the bedrock of all subsequent research. The fundamental identifiers for 4-fluoro-N,N-diisopropylbenzamide are summarized below.
| Identifier | Value | Source |
| Chemical Name | 4-fluoro-N,N-diisopropylbenzamide | N/A |
| CAS Number | 79606-44-3 | [1][4] |
| Molecular Formula | C₁₃H₁₈FNO | [1][4] |
| Molecular Weight | 223.29 g/mol | [1][4] |
| MDL Number | MFCD00593740 | [1][4] |
| SMILES | O=C(N(C(C)C)C(C)C)C1=CC=C(F)C=C1 | [4] |
Molecular Structure: The molecule consists of a central benzamide core. The benzene ring is substituted at the para-position (position 4) with a fluorine atom. The amide nitrogen is disubstituted with two isopropyl groups, which are sterically bulky. This N,N-diisopropylation prevents the formation of hydrogen bonds where the amide nitrogen acts as a donor and influences the molecule's conformation and reactivity.
Core Physicochemical Properties: A Summary
Quantitative data for 4-fluoro-N,N-diisopropylbenzamide is not extensively available in public literature. The following table summarizes the known information and indicates where experimental determination is required.
| Property | Value / Expected Range | Status |
| Melting Point | Not available | Experimental determination required. |
| Boiling Point | Not available | Experimental determination required.[4] |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. | Quantitative determination required.[5][6] |
| pKa | Not available | Amides are very weak bases; the N,N-diisopropyl groups and 4-fluoro substituent will influence basicity. |
| LogP | Not available | The fluorine and isopropyl groups suggest a moderate to high lipophilicity. |
Experimental Determination of Key Properties
The absence of published data necessitates robust experimental protocols. The methodologies described below are self-validating and represent industry-standard approaches.
Melting Point Determination
Expertise & Causality: The melting point is a critical indicator of a compound's purity.[7][8] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress the melting point and broaden the range.[7] The capillary method using a modern digital apparatus is the standard for accuracy and reproducibility.
Protocol: Melting Point Determination via Capillary Method
-
Sample Preparation: Ensure the 4-fluoro-N,N-diisopropylbenzamide sample is completely dry and finely powdered to ensure uniform heat transfer.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid to a height of 2-3 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).[9]
-
Rapid Initial Scan (Optional but Recommended): If the approximate melting point is unknown, heat the sample rapidly (10-20°C/min) to find a rough estimate. Allow the apparatus to cool before proceeding.[7][8]
-
Precise Determination: With a fresh sample, heat rapidly to about 20°C below the estimated melting point.[9] Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.
Workflow for Melting Point Determination
Caption: Workflow for determining melting point via the capillary method.
Solubility Profiling
Expertise & Causality: Solubility is a cornerstone of drug development, influencing bioavailability, formulation, and purification.[10] The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[10] Quantification typically requires a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) to measure the concentration of the dissolved compound in the supernatant.
Protocol: Quantitative Solubility via Shake-Flask and HPLC
-
Preparation of Supersaturated Solutions: Add an excess amount of solid 4-fluoro-N,N-diisopropylbenzamide to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, acetone).[11]
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C) for 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.[11]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess, undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a precise volume of the clear supernatant, taking care not to disturb the solid pellet. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the pre-validated HPLC calibration curve.[11]
-
Quantification: Analyze the diluted samples using the HPLC method. The peak area of the compound is compared against a standard calibration curve to determine its concentration.
-
Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the compound's solubility in that solvent at the specified temperature.
Workflow for Quantitative Solubility Determination
Caption: Workflow for shake-flask solubility determination with HPLC analysis.
Predicted Spectroscopic Profile
While specific spectra for this compound are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features. This theoretical analysis is invaluable for quality control and structure verification.
| Technique | Predicted Features | Rationale |
| ¹H NMR | • ~7.0-7.8 ppm: Multiplets, 4H (Aromatic protons). Protons ortho and meta to the fluorine will show coupling to ¹⁹F. • ~3.5-4.0 ppm: Septet or broad multiplet, 2H (CH of isopropyl groups). • ~1.2-1.5 ppm: Doublet, 12H (CH₃ of isopropyl groups). | The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and fluorine, and the anisotropic effect of the benzene ring. The isopropyl methyls are equivalent and split by the single CH proton. |
| ¹³C NMR | • ~168-172 ppm: Carbonyl carbon (C=O). • ~160-165 ppm (d, ¹JCF ≈ 250 Hz): Aromatic carbon directly bonded to fluorine (C-F). • ~115-135 ppm: Other aromatic carbons. • ~45-50 ppm: CH of isopropyl groups. • ~20 ppm: CH₃ of isopropyl groups. | The C-F bond results in a characteristic large one-bond coupling constant (¹JCF). The other shifts are typical for a substituted benzamide. |
| IR Spectroscopy | • ~1630-1660 cm⁻¹ (strong): C=O stretch (Amide I band). • ~1200-1250 cm⁻¹ (strong): C-F stretch. • ~2850-3000 cm⁻¹: C-H stretches (aliphatic). • ~1590-1610 cm⁻¹: C=C stretch (aromatic). | These are characteristic absorption frequencies for the functional groups present in the molecule.[12] The tertiary amide C=O stretch appears at a relatively low frequency. |
| Mass Spec. | • m/z = 223.29: Molecular ion peak [M]⁺. • Key Fragments: Loss of an isopropyl group ([M-43]⁺), McLafferty rearrangement products, and fragments corresponding to the fluorobenzoyl cation (m/z = 123). | The molecular ion peak corresponds to the molecular weight. Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses. |
Conclusion
References
- 4-Fluoro-N,N-diisopropylbenzamide - MySkinRecipes. (n.d.).
- 79606-44-3|4-Fluoro-N,N-diisopropylbenzamide|BLD Pharm. (n.d.).
- Melting point determination. (n.d.).
- Measuring the Melting Point - Laboratory Equipment. (2023, May 8).
- 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).
- Melting point determination - SSERC. (n.d.).
- Experiment 1 - Melting Points. (2013, April 15).
- Application Notes and Protocols: Solubility of Benzamide, 2,2'-dithiobis[N-methyl-]. (n.d.).
- New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - MDPI. (2022, May 22).
- New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - MOST Wiedzy. (2022, May 22).
- solubility of 4-benzoylbenzamide in common organic solvents - Benchchem. (n.d.).
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Harnessing the Power of Fluorine: Innovations in Sulfonamide Chemistry. (2026, February 12).
- Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. (2025, September 28).
- N,N-Diisopropylbenzamide - the NIST WebBook. (n.d.).
Sources
- 1. 4-Fluoro-N,N-diisopropylbenzamide [myskinrecipes.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. 79606-44-3|4-Fluoro-N,N-diisopropylbenzamide|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
